molecular formula C14H10INO B8517885 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl-

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl-

Cat. No. B8517885
M. Wt: 335.14 g/mol
InChI Key: MJABDDWVUUCMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl- is a useful research compound. Its molecular formula is C14H10INO and its molecular weight is 335.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl-

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

IUPAC Name

7-iodo-4-phenyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C14H10INO/c15-12-7-6-10(9-4-2-1-3-5-9)11-8-16-14(17)13(11)12/h1-7H,8H2,(H,16,17)

InChI Key

MJABDDWVUUCMEU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)I)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Amino-4-phenylisoindolinone (80.0 mg, 0.357 mmol) was dissolved in acetonitrile (4.8 mL), and the solution was added with potassium iodide (71.0 mg, 0.428 mmol), copper iodide (82.0 mg, 0.428 mmol), iodine (109 mg, 0.428 mmol) and tert-butyl nitrite (0.068 mL, 0.57 mmol), followed by stirring under ice-cooling for 1.5 hours. Then, the reaction mixture was warmed to room temperature and further added with tert-butyl nitrite (0.068 mL, 0.57 mmol), followed by stirring at 50° C. for 1.5 hours. The reaction mixture was added with 10% aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by preparative thin-layer chromatography (chloroform/acetonitrile=6/1) to obtain 7-iodo-4-phenylisoindolinone (72.6 mg, yield 61%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
catalyst
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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